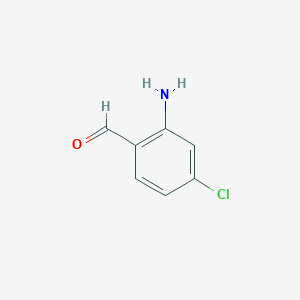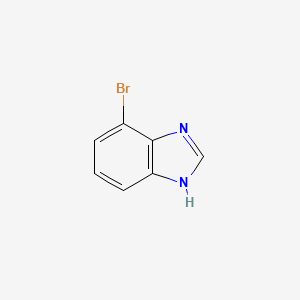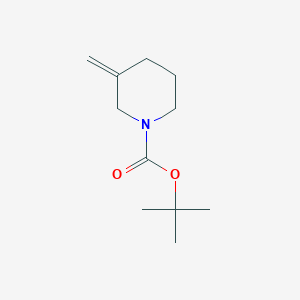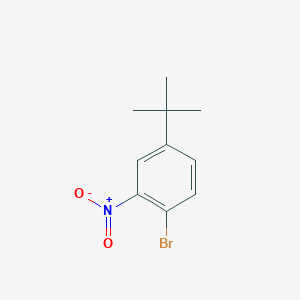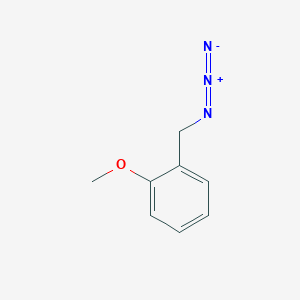
4-((5-Bromopyrimidin-2-yl)oxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Bromopyrimidin-2-yl)oxy)aniline (4-BPA) is a brominated pyrimidine derivative that has been used in a variety of scientific research applications. It is an important reagent for the synthesis of a variety of compounds, including those used in pharmaceuticals, and has been explored for a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Cine-Amination Processes : The cine-amination of 4-substituted-5-bromopyrimidines, which can include 4-((5-Bromopyrimidin-2-yl)oxy)aniline, has been explored, revealing insights into SN(ANRORC) mechanisms and open-chain intermediates in these reactions (Rasmussen et al., 1978).
Synthesis and Characterization of Novel Compounds : Various studies have focused on synthesizing and characterizing novel compounds involving 5-bromopyrimidine derivatives. This includes research on microwave-assisted palladium-catalyzed C-C coupling and nucleophilic aromatic substitution (Verbitskiy et al., 2013).
Antifolate and Antitumor Studies : Compounds related to 5-bromopyrimidines, like this compound, have been synthesized and evaluated for antitumor activities, particularly in the context of non-classical antifolates (Huang et al., 2003).
Crystal Structure Analysis : Detailed structural analysis of compounds involving 5-bromopyrimidine derivatives has been conducted, providing insights into their molecular configurations (Luo et al., 2019).
Electroluminescent Properties : Studies have been conducted on the synthesis and characterization of compounds with potential electroluminescent applications, which could include derivatives of this compound (Jin et al., 2020).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The compound should be stored in a well-ventilated place and kept in a tightly closed container .
Analyse Biochimique
Biochemical Properties
4-((5-Bromopyrimidin-2-yl)oxy)aniline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes, such as CYP1A2 and CYP2C19, which are involved in drug metabolism . The compound’s interaction with these enzymes can lead to changes in metabolic pathways and affect the overall biochemical processes within the cell. Additionally, this compound has been shown to bind to specific proteins, altering their function and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in cell proliferation and apoptosis . Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . This binding interaction can result in changes in gene expression, enzyme activity, and overall cellular function. For example, the inhibition of CYP1A2 and CYP2C19 by this compound can lead to alterations in drug metabolism and other biochemical pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere . Over time, this compound can undergo degradation, which may affect its efficacy and potency in biochemical assays . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects on cellular function and metabolism . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal biochemical processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism . The compound’s interaction with enzymes such as CYP1A2 and CYP2C19 can lead to changes in metabolic flux and metabolite levels . These interactions can have significant implications for the overall metabolic activity within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it can interact with target biomolecules . Specific transporters and binding proteins may facilitate the movement of this compound within the cell, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWKWSKOAISTNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470179 |
Source


|
| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76660-37-2 |
Source


|
| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



